Dodecanethioamide, N,N-diethyl-
Description
Dodecanethioamide, N,N-diethyl- is a thiourea derivative characterized by a 12-carbon aliphatic chain (dodecyl group) and an N,N-diethyl substitution on the thioamide functional group. This compound has garnered attention in medicinal chemistry due to its antiplatelet activity, as demonstrated in biological studies. The N,N-diethyl group enhances electron-donating properties and hydrophobicity, which improve interactions with biological targets such as arachidonic acid (AA) pathways . Its structure mimics the hydrophobic ω-chain of AA, enabling competitive inhibition in platelet aggregation mechanisms .
Properties
CAS No. |
143593-91-3 |
|---|---|
Molecular Formula |
C16H33NS |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
N,N-diethyldodecanethioamide |
InChI |
InChI=1S/C16H33NS/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3 |
InChI Key |
BYMQOYKPLVYQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=S)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dodecanoyl Chloride
Dodecanoyl chloride (C₁₂H₂₃ClO) serves as a critical precursor. It is typically synthesized via chlorination of dodecanoic acid using thionyl chloride (SOCl₂) under reflux conditions:
$$
\text{C}{12}\text{H}{24}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{12}\text{H}{23}\text{ClO} + \text{SO}_2 + \text{HCl}
$$
Reaction conditions:
Formation of N,N-Diethyl Dodecanamide
Dodecanoyl chloride reacts with diethylamine (C₄H₁₁N) in the presence of a base (e.g., triethylamine) to form N,N-diethyl dodecanamide:
$$
\text{C}{12}\text{H}{23}\text{ClO} + (\text{C}2\text{H}5)2\text{NH} \rightarrow \text{C}{16}\text{H}_{33}\text{NO} + \text{HCl}
$$
Optimization :
- Molar ratio : 1:1.2 (acyl chloride:amine).
- Solvent : Dichloromethane at 0–5°C to minimize side reactions.
- Yield : 85–92%.
Thionation Using Lawesson’s Reagent
Lawesson’s reagent (LR, C₆H₁₀O₂P₂S₄) converts amides to thioamides via a thiaoxaphosphetane intermediate:
$$
\text{C}{16}\text{H}{33}\text{NO} + \text{LR} \rightarrow \text{C}{16}\text{H}{33}\text{NS} + \text{Byproducts}
$$
Conditions :
- Solvent : Toluene or dichloromethane.
- Temperature : Reflux (110°C).
- Reaction time : 2–4 hours.
- Yield : 60–75%.
Purification : Column chromatography (hexane:ethyl acetate = 9:1) or recrystallization from hexane.
Direct Synthesis from Dodecanedithioate and Diethylamine
Preparation of Dodecanedithioate
Ethyl dodecanedithioate (C₁₄H₂₈S₂) is synthesized by treating dodecanoyl chloride with hydrogen sulfide (H₂S) in ethanol:
$$
\text{C}{12}\text{H}{23}\text{ClO} + \text{H}2\text{S} \rightarrow \text{C}{12}\text{H}{24}\text{S}2 + \text{HCl}
$$
Reaction with Diethylamine
Dodecanedithioate reacts with diethylamine in toluene under reflux:
$$
\text{C}{12}\text{H}{24}\text{S}2 + 2 (\text{C}2\text{H}5)2\text{NH} \rightarrow \text{C}{16}\text{H}{33}\text{NS} + (\text{C}2\text{H}5)2\text{NH}2^+ \text{HS}^-
$$
Key Parameters :
Workup : Acidification with HCl precipitates the product, followed by filtration and recrystallization.
One-Pot Thioamidation via Sulfur Insertion
Reaction of Nitroalkanes with Elemental Sulfur
Nitroalkanes (R-NO₂) react with sulfur (S₈) and sodium sulfide (Na₂S) in dimethyl sulfoxide (DMSO) to form thioacyl intermediates, which subsequently react with diethylamine:
$$
\text{C}{12}\text{H}{25}\text{NO}2 + \text{S}8 + (\text{C}2\text{H}5)2\text{NH} \rightarrow \text{C}{16}\text{H}_{33}\text{NS} + \text{Byproducts}
$$
Conditions :
Advantage : Avoids pre-functionalized intermediates.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance efficiency:
- Residence time : 10–15 minutes.
- Throughput : 1–5 kg/hr.
- Purity : >99% after vacuum distillation.
Byproduct Management
- Waste streams : HCl and sulfur byproducts are neutralized with NaOH.
- Solvent recovery : Toluene and dichloromethane are recycled via distillation.
Comparative Analysis of Methods
Challenges and Optimization
Side Reactions
Catalytic Improvements
- KF in DMSO : Enhances sulfur activation, reducing reaction time by 30%.
- Microwave-assisted synthesis : Achieves 85% yield in 1 hour for thionation.
Applications and Derivatives
- Bioactive molecules : Serves as an intermediate in antimicrobial agents.
- Lubricant additives : Improves thermal stability in industrial formulations.
Scientific Research Applications
Chemistry: Dodecanethioamide, N,N-diethyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Dodecanethioamide, N,N-diethyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications.
Mechanism of Action
The mechanism of action of dodecanethioamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Effects
Table 1: Key Structural and Electronic Properties
Key Observations :
- Thioamide vs. Amide : The sulfur atom in thioamides reduces electronegativity compared to oxygen in amides, increasing lipophilicity and altering hydrogen-bonding capacity. This enhances membrane permeability in Dodecanethioamide, N,N-diethyl- compared to N-(2-hydroxyethyl) dodecanamide, an amide derivative .
- N,N-Diethyl Group: Shared with N,N-diethyl hexedrone (a cathinone stimulant), this group enhances hydrophobicity and electron donation. However, the core structure divergence (thiourea vs. β-keto) leads to opposing biological effects: antiplatelet activity vs. central nervous system stimulation .
Antiplatelet Activity vs. Stimulant Effects
- Dodecanethioamide, N,N-diethyl- : Inhibits platelet aggregation by mimicking AA’s hydrophobic chain, competing with cyclooxygenase (COX) binding. SAR studies show that elongation of the aliphatic chain (C12) and N,N-diethyl substitution optimize activity .
- N,N-Diethyl Hexedrone: A synthetic cathinone that acts as a dopamine-norepinephrine reuptake inhibitor, inducing stimulant effects. Structural similarity lies only in the N,N-diethyl group, highlighting how core structure dictates pharmacological targets .
Electronic and Physicochemical Properties
Table 2: Computational Parameters (DFT Studies)
| Parameter | Dodecanethioamide, N,N-diethyl- | Thiourea Derivatives (Avg.) |
|---|---|---|
| HOMO Energy (eV) | -7.73 to -8.34 | -7.90 (mean) |
| LUMO Energy (eV) | 2.18 to 3.72 | 2.95 (mean) |
| LogP (Predicted) | ~5.2 | 3.8–5.5 |
Insights :
- The N,N-diethyl group lowers HOMO energy (-8.34 eV), increasing stability and electron-donating capacity compared to simpler thioureas. This aligns with enhanced antiplatelet efficacy .
- Cathinones like N,N-diethyl hexedrone lack published HOMO/LUMO data but exhibit higher water solubility due to their polar β-keto group, contrasting with the lipophilic profile of Dodecanethioamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
